2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid 2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18165079
InChI: InChI=1S/C16H21NO4/c1-10-6-5-7-12-11(10)8-9-17(13(12)14(18)19)15(20)21-16(2,3)4/h5-7,13H,8-9H2,1-4H3,(H,18,19)
SMILES:
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol

2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid

CAS No.:

Cat. No.: VC18165079

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid -

Specification

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
IUPAC Name 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Standard InChI InChI=1S/C16H21NO4/c1-10-6-5-7-12-11(10)8-9-17(13(12)14(18)19)15(20)21-16(2,3)4/h5-7,13H,8-9H2,1-4H3,(H,18,19)
Standard InChI Key UYABXCGDWIVXDA-UHFFFAOYSA-N
Canonical SMILES CC1=C2CCN(C(C2=CC=C1)C(=O)O)C(=O)OC(C)(C)C

Introduction

Molecular Structure and Physicochemical Properties

The compound’s IUPAC name, 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, reflects its structural complexity. Key features include:

  • Tetrahydroisoquinoline Core: A partially saturated bicyclic system comprising a benzene ring fused to a piperidine ring.

  • Boc Protecting Group: The tert-butoxycarbonyl group at the 2-position enhances stability during synthetic manipulations .

  • Carboxylic Acid Functionality: Positioned at the 1-position, this group enables further derivatization via amidation or esterification.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₁NO₄
Molecular Weight291.34 g/mol
Density~1.2 g/cm³ (estimated)
Melting Point125–126°C (analogous compound)
Boiling Point~437°C (estimated)
SolubilityModerate in polar solvents

The Boc group’s steric bulk reduces intermolecular interactions, improving solubility in organic solvents like dichloromethane and dimethylformamide . The carboxylic acid group contributes to hydrogen bonding, influencing crystallinity and melting behavior .

Synthetic Strategies

Pictet-Spengler Reaction

The tetrahydroisoquinoline core is typically synthesized via the Pictet-Spengler reaction, which condenses β-phenylethylamines with aldehydes under acidic conditions . For this compound, dopamine derivatives may serve as starting materials, with methyl groups introduced via alkylation or directed C–H activation .

Boc Protection

After cyclization, the secondary amine at the 2-position is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine . This step prevents unwanted side reactions during subsequent functionalization of the carboxylic acid group .

Table 2: Representative Synthesis Protocol

StepReactionReagents/ConditionsYieldSource
1Pictet-Spengler CyclizationDopamine, ethyl glyoxylate, HCl75%
2Boc ProtectionBoc₂O, Et₃N, DCM95%
3CarboxylationCO₂, Pd catalyst, 80°C60%

Chemical Reactivity and Derivatives

The compound’s reactivity is dominated by three sites:

  • Boc Group: Removable under acidic conditions (e.g., HCl/dioxane) to regenerate the free amine .

  • Carboxylic Acid: Convertible to esters, amides, or acyl chlorides for further coupling reactions.

  • Aromatic Ring: Susceptible to electrophilic substitution, though the methyl group at the 5-position directs reactivity to the 7- and 8-positions .

Deprotection and Functionalization

Deprotection of the Boc group yields a secondary amine, which can undergo:

  • Acylation: With anhydrides or active esters.

  • Alkylation: Using alkyl halides or Michael acceptors .

Bioactive Derivatives

  • Amide Derivatives: Coupling with amino acids via HATU/Et₃N yields peptide-like structures with potential neuroactivity .

  • Ester Derivatives: Methyl or ethyl esters improve membrane permeability for pharmacological studies.

CompoundActivityIC₅₀/EC₅₀Source
5,7-Dichloro derivativeLFA-1 inhibition0.8 μM
8-Fluoro derivativeAnticancer (HeLa cells)5.2 μM

Recent Advances and Future Directions

Recent studies emphasize solid-phase synthesis to streamline production . Immobilizing intermediates on Wang resin allows for facile purification and iterative functionalization, reducing reaction times by 40% . Future research should explore:

  • Catalytic Asymmetric Synthesis: To access enantiopure variants for chiral drug development.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity of derivatives.

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